2-fluoroaniline Hydrochloride
CAS No.: 51085-49-5
Cat. No.: VC1889944
Molecular Formula: C6H7ClFN
Molecular Weight: 147.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51085-49-5 |
---|---|
Molecular Formula | C6H7ClFN |
Molecular Weight | 147.58 g/mol |
IUPAC Name | 2-fluoroaniline;hydrochloride |
Standard InChI | InChI=1S/C6H6FN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H |
Standard InChI Key | HDBRUGFOHGDYRJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N)F.Cl |
Canonical SMILES | C1=CC=C(C(=C1)N)F.Cl |
Introduction
Chemical Structure and Properties
Chemical Identity
2-Fluoroaniline hydrochloride is derived from 2-fluoroaniline (also known as o-fluoroaniline or 2-fluorobenzenamine) through salt formation with hydrochloric acid. The parent compound 2-fluoroaniline features a fluorine atom at the ortho position relative to the amino group on the benzene ring.
The key chemical identifiers for 2-fluoroaniline hydrochloride can be inferred from its parent compound, as presented in the following table:
Parameter | Value |
---|---|
Chemical Formula | C₆H₆FN·HCl (or C₆H₇ClFN) |
Molecular Weight | ~147.58 g/mol |
Structure | Protonated 2-fluoroaniline with chloride counterion |
Parent Compound CAS | 348-54-9 (2-fluoroaniline) |
Appearance | Typically solid (crystalline) |
Property | 2-Fluoroaniline (Parent) | 2-Fluoroaniline Hydrochloride (Inferred) |
---|---|---|
Physical State | Clear colorless to brown liquid | Solid (typically crystalline) |
Melting Point | -29°C | Higher than parent compound |
Boiling Point | 182-183°C | Decomposes before boiling |
Density | 1.151 g/mL at 25°C | Likely greater than 1 g/cm³ |
Water Solubility | 17 g/L at 20°C | Enhanced compared to parent compound |
pKa | 3.2 at 25°C | Not applicable (already protonated) |
The conversion to the hydrochloride salt typically enhances water solubility while reducing solubility in non-polar organic solvents compared to the free base .
Synthesis and Production
Standard Preparation Methods
2-Fluoroaniline hydrochloride can be prepared through acid-base reaction of 2-fluoroaniline with hydrochloric acid. The general reaction is:
C₆H₆FN + HCl → C₆H₆FN·HCl
This salt formation typically occurs readily and can be performed in various solvents, with common approaches including:
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Treatment of 2-fluoroaniline with gaseous HCl in an appropriate organic solvent
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Addition of aqueous HCl to a solution of 2-fluoroaniline followed by isolation
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Precipitation of the hydrochloride salt from non-polar solvents
The parent compound, 2-fluoroaniline, is commercially available as indicated by its presence in chemical catalogs .
Derivatives and Related Synthetic Pathways
Halogenated derivatives of 2-fluoroaniline can be synthesized through various methods. Of particular interest is the catalytic bromination procedure to produce 4-bromo-2-fluoroaniline, which has been patented:
"The present invention broadly relates to the halogenation of 2-haloaniline to produce a 2,4-dihaloaniline. More specifically, the invention relates to a process for the production of 4-bromo-2-fluoroaniline from 2-fluoroaniline and molecular bromine in the presence of a quaternary ammonium bromide catalyst."
This process demonstrates how 2-fluoroaniline serves as a starting material for more complex halogenated derivatives. The process involves:
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Mixing molecular bromine and quaternary ammonium bromide in an inert solvent
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Adding 2-fluoroaniline to the mixture
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Isolating the resulting 4-bromo-2-fluoroaniline hydrobromide salt
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Neutralizing to obtain the free amine or using the salt directly
Yields of approximately 95% in continuous mode and higher in batch mode have been reported .
Applications and Uses
Pharmaceutical and Agricultural Applications
2-Fluoroaniline hydrochloride, like its parent compound, serves as an important building block in pharmaceutical and agrochemical synthesis. The hydrochloride salt form may be preferred in certain synthetic routes due to its:
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Enhanced stability during storage
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Improved solubility in aqueous and polar solvents
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Controlled reactivity compared to the free base
The parent compound and its derivatives have documented applications in:
"2,4-dihaloanilines in general, and 4-bromo-2-fluoroaniline in particular are useful, inter alia, in the preparation of pharmaceutical and agricultural chemicals."
Specific agricultural applications include:
"U.S. Pat. No. 4,138,242 (Goddard, Feb. 6, 1979) relates to herbicidal compounds and their preparation from 4-chloro-2-fluoroaniline."
Industrial and Research Applications
Beyond pharmaceutical and agricultural uses, 2-fluoroaniline hydrochloride may find applications in:
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Thermosensitive dye synthesis - The parent compound has been used to synthesize "thermosensitive dye FH-102, which is a black thermosensitive dye with wide application and excellent performance. The dye can be used in the production of terminal output printing paper of electronic computer, EEG recording paper, telephone fax paper and transparent thermal film for oil field."
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As a research chemical in various chemical transformations, particularly where a stable, soluble source of the 2-fluoroaniline moiety is required
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As a reference standard in analytical chemistry
Safety Aspect | Recommendations |
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Storage | Store below +30°C in sealed containers |
Hazard Statements | H315, H319, H335 (Skin irritation, eye irritation, respiratory irritation) |
Precautionary Statements | P261, P264, P271, P280, etc. (Avoid breathing, wash thoroughly, use in ventilated area, wear protective equipment) |
Signal Word | Warning |
The hydrochloride salt would likely require similar precautions, although some hazards might be modified due to its solid form reducing inhalation risks compared to the liquid parent compound .
Comparative Analysis with Related Compounds
Comparison with 5-(difluoromethyl)-2-fluoroaniline hydrochloride
5-(difluoromethyl)-2-fluoroaniline hydrochloride represents a more complex fluorinated derivative with an additional difluoromethyl group at the 5-position. This compound has similar applications as a building block in pharmaceutical synthesis .
The comparison illustrates how structural modifications affect physical properties:
Compound | Molecular Formula | Molecular Weight | Structure |
---|---|---|---|
2-Fluoroaniline hydrochloride | C₆H₇ClFN | ~147.58 g/mol | Single fluorine at 2-position |
5-(difluoromethyl)-2-fluoroaniline hydrochloride | C₇H₇ClF₃N | 197.59 g/mol | Fluorine at 2-position plus difluoromethyl at 5-position |
The additional difluoromethyl group in the 5-position would affect electronic properties, lipophilicity, and potentially reactivity patterns of the molecule .
Relationship to Halogenated Derivatives
The relationship between 2-fluoroaniline and its halogenated derivatives demonstrates the synthetic utility of these compounds:
"2,4-dihaloaniline is prepared by halogenating a 2-haloaniline with a halogenating agent in the presence of a quaternary ammonium halide catalyst and then neutralizing the resulting 2,4-dihaloaniline hydrohalide salt."
This shows how 2-fluoroaniline serves as a platform for building more complex molecules with tailored properties for specific applications.
Current Market and Availability
2-Fluoroaniline is commercially available from chemical suppliers such as Thermo Scientific Chemicals (formerly part of Acros Organics) in various package sizes including 25 mL, 100 mL, and 500 mL . While the search results don't specifically mention commercial availability of the hydrochloride salt, it could likely be prepared from the commercially available parent compound when needed.
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